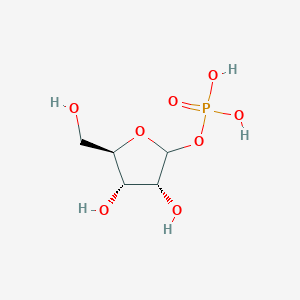
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione, also known as BRB-2 or pyrimidinedione, is a chemical compound with potential applications in scientific research. This molecule contains a pyrimidine ring and a benzoyl group, making it a unique structure for studying its properties and effects.
Mecanismo De Acción
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione is believed to work by binding to the active site of certain enzymes, inhibiting their function. It may also interact with DNA and other cellular components, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory effects in animal models. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its unique chemical structure, which allows for the study of its properties and effects. However, one limitation is that it may not be suitable for all types of experiments due to its specific properties and mechanisms of action.
Direcciones Futuras
There are several potential future directions for research involving 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione. One area of interest is its use as a potential treatment for cancer, either alone or in combination with other therapies. Additionally, further studies could explore its potential use in the development of new materials for electronic and optical applications. Finally, research could investigate the potential use of this compound as a diagnostic tool for detecting DNA damage in cells.
Métodos De Síntesis
The synthesis of 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 2-bromobenzoyl chloride with 1,3,6-trimethyluracil in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure sample of this compound.
Aplicaciones Científicas De Investigación
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential use as a fluorescent probe for detecting DNA damage. It has also been investigated as a possible inhibitor of enzymes involved in cancer cell proliferation and as a potential anti-inflammatory agent. This compound has also been explored for its use in the development of new materials for electronic and optical applications.
Propiedades
Fórmula molecular |
C14H13BrN2O3 |
|---|---|
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
5-(2-bromobenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13BrN2O3/c1-8-11(13(19)17(3)14(20)16(8)2)12(18)9-6-4-5-7-10(9)15/h4-7H,1-3H3 |
Clave InChI |
RQKINHRSSJIZAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2Br |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)
![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)


![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)
![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)

![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)